molecular formula C37H50N8O9 B14216323 L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid CAS No. 824958-98-7

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid

Cat. No.: B14216323
CAS No.: 824958-98-7
M. Wt: 750.8 g/mol
InChI Key: ZNAXNNQUVQQUDU-SBTOKBSGSA-N
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Description

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid is a peptide compound composed of six amino acids: lysine, alanine, tryptophan, phenylalanine, alanine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tryptophan and phenylalanine residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for different applications.

Properties

CAS No.

824958-98-7

Molecular Formula

C37H50N8O9

Molecular Weight

750.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C37H50N8O9/c1-21(41-34(50)26(39)13-8-9-17-38)33(49)44-30(19-24-20-40-27-14-7-6-12-25(24)27)36(52)45-29(18-23-10-4-3-5-11-23)35(51)42-22(2)32(48)43-28(37(53)54)15-16-31(46)47/h3-7,10-12,14,20-22,26,28-30,40H,8-9,13,15-19,38-39H2,1-2H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,52)(H,46,47)(H,53,54)/t21-,22-,26-,28-,29-,30-/m0/s1

InChI Key

ZNAXNNQUVQQUDU-SBTOKBSGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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